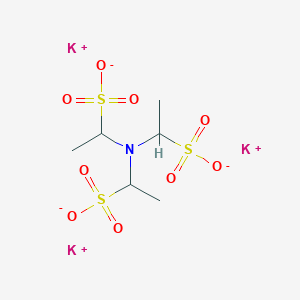![molecular formula C9H6Cl2N2O5 B14404385 ({[(2,6-Dichloro-3-nitrophenyl)methylidene]amino}oxy)acetic acid CAS No. 86358-10-3](/img/structure/B14404385.png)
({[(2,6-Dichloro-3-nitrophenyl)methylidene]amino}oxy)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
({[(2,6-Dichloro-3-nitrophenyl)methylidene]amino}oxy)acetic acid is a complex organic compound characterized by its unique structure, which includes dichloro, nitro, and aminooxy functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ({[(2,6-Dichloro-3-nitrophenyl)methylidene]amino}oxy)acetic acid typically involves multiple steps, starting with the preparation of the 2,6-dichloro-3-nitrobenzaldehyde precursor. This precursor is then reacted with hydroxylamine to form the corresponding oxime. The oxime is subsequently converted to the aminooxy compound through a series of reactions involving acetic acid and other reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
({[(2,6-Dichloro-3-nitrophenyl)methylidene]amino}oxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium borohydride, and various nucleophiles. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution of chlorine atoms can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
({[(2,6-Dichloro-3-nitrophenyl)methylidene]amino}oxy)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of ({[(2,6-Dichloro-3-nitrophenyl)methylidene]amino}oxy)acetic acid involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dichloro-3-nitrobenzaldehyde: A precursor in the synthesis of ({[(2,6-Dichloro-3-nitrophenyl)methylidene]amino}oxy)acetic acid.
Aminooxyacetic acid: Shares the aminooxy functional group and is used in similar biochemical applications.
Uniqueness
This compound is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Propriétés
Numéro CAS |
86358-10-3 |
|---|---|
Formule moléculaire |
C9H6Cl2N2O5 |
Poids moléculaire |
293.06 g/mol |
Nom IUPAC |
2-[(2,6-dichloro-3-nitrophenyl)methylideneamino]oxyacetic acid |
InChI |
InChI=1S/C9H6Cl2N2O5/c10-6-1-2-7(13(16)17)9(11)5(6)3-12-18-4-8(14)15/h1-3H,4H2,(H,14,15) |
Clé InChI |
NZSXXUNGZVVESX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1[N+](=O)[O-])Cl)C=NOCC(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



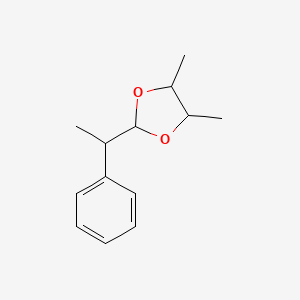
![5-[[2,4-Dihydroxy-3-[(4-nitrophenyl)azo]phenyl]azo]-4-hydroxy-3-[(2-hydroxy-5-nitrophenyl)azo]naphthalene-2,7-disulphonic acid](/img/structure/B14404312.png)

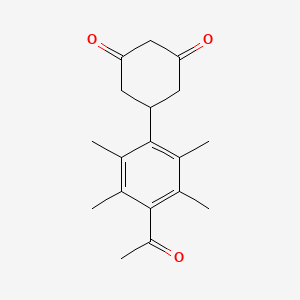
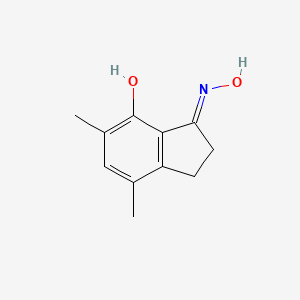
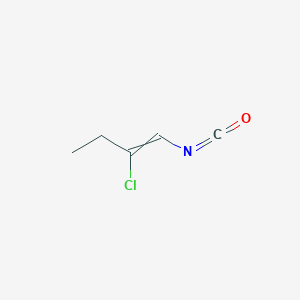
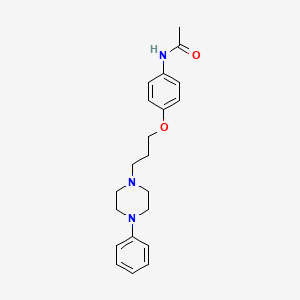
silane](/img/structure/B14404333.png)
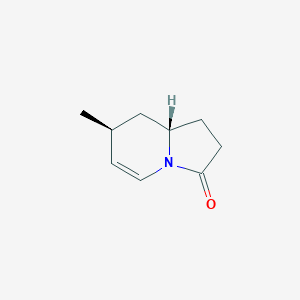

![1,1'-(Dodecane-1,12-diyl)bis[4-(ethenyloxy)benzene]](/img/structure/B14404346.png)
![N-[4-(6-Sulfanylidene-1,4,5,6-tetrahydropyridazin-3-yl)phenyl]urea](/img/structure/B14404356.png)
